molecular formula C18H13ClN2O2S B2926369 2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-87-6

2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2926369
CAS RN: 866807-87-6
M. Wt: 356.82
InChI Key: ANYLDTBYPYKRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a complex organic molecule. It contains a chromeno[2,3-d]pyrimidine core, which is a type of heterocyclic compound . Heterocycles like this are often found in many biologically active compounds, including many drugs . The compound also has a 4-chlorophenyl group and a methoxy group attached to it .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized through various methods. For instance, pyrimido[4,5-d]pyrimidine derivatives have been synthesized from 5-acetyl-4-aminopyrimidines . The process involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form a pyrido[2,3-d]pyrimidin-5-one .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, 2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are known to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Mode of Action

For instance, they can inhibit enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These enzymes play crucial roles in cellular processes such as cell growth, inflammation, and immune response .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the enzymes it inhibits. For example, inhibition of dihydrofolate reductase would affect the folate pathway, which is essential for DNA synthesis and cell division . Similarly, inhibition of RAF kinase and P38 protein kinase could impact the MAPK signaling pathway, which regulates cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity (clogp value) and molecular weight are factors that could influence its bioavailability .

Result of Action

The result of the compound’s action would depend on the specific target and pathway it affects. For instance, if it inhibits dihydrofolate reductase, it could lead to a decrease in DNA synthesis and cell division, potentially resulting in antiproliferative effects . If it inhibits RAF kinase or P38 protein kinase, it could modulate cell proliferation, differentiation, and apoptosis .

properties

IUPAC Name

2-(4-chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-22-14-4-2-3-11-9-13-17(23-15(11)14)20-16(21-18(13)24)10-5-7-12(19)8-6-10/h2-8H,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYLDTBYPYKRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.